Cas no 1310404-07-9 (B-(5-Formyl-2-pyridinyl)boronic acid)

B-(5-Formyl-2-pyridinyl)boronic acid is a versatile boronic acid derivative featuring both a formyl group and a boronic acid functionality on a pyridine scaffold. This bifunctional compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates efficient palladium-catalyzed aryl-aryl bond formation. The formyl group offers additional reactivity for further derivatization, making it a useful intermediate in pharmaceutical and materials science applications. Its stability under typical reaction conditions and compatibility with diverse substrates enhance its utility in synthetic chemistry. The compound is commonly employed in the preparation of heterocyclic compounds and functionalized biaryl structures.
B-(5-Formyl-2-pyridinyl)boronic acid structure
1310404-07-9 structure
Product Name:B-(5-Formyl-2-pyridinyl)boronic acid
CAS No:1310404-07-9
MF:C6H6BNO3
MW:150.927741527557
CID:3162455
PubChem ID:53216301
Update Time:2025-06-09

B-(5-Formyl-2-pyridinyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID101290726
    • CS-0093968
    • SCHEMBL1180887
    • 1217500-70-3
    • AKOS006288315
    • B-(5-Formyl-2-pyridinyl)boronic acid
    • Boronic acid, B-(5-formyl-2-pyridinyl)-
    • D75526
    • 1310404-07-9
    • 5-Formylpyridine-2-boronic acid
    • (5-formylpyridin-2-yl)boronic acid
    • (5-formylpyridin-2-yl)boronicacid
    • MDL: MFCD08703261
    • Inchi: 1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H
    • InChI Key: GGOXLPCTWDZMCE-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(C=O)=CN=1)O

Computed Properties

  • Exact Mass: 151.04400
  • Monoisotopic Mass: 151.0440732Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.4Ų

Experimental Properties

  • PSA: 70.42000
  • LogP: -1.42610

B-(5-Formyl-2-pyridinyl)boronic acid Pricemore >>

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Additional information on B-(5-Formyl-2-pyridinyl)boronic acid

B-(5-Formyl-2-pyridinyl)boronic Acid: A Versatile Building Block in Modern Chemical and Pharmaceutical Research

The compound B-(5-Formyl-2-pyridinyl)boronic acid, identified by CAS No. 1310404-07-9, represents a critical intermediate in contemporary organic synthesis and drug discovery. This molecule combines the structural features of a pyridine ring, a formyl group, and a boronic acid moiety, creating a unique platform for functionalization in medicinal chemistry. The presence of both electron-withdrawing (formyl) and nucleophilic (boronic acid) groups enables its utilization in diverse chemical transformations, including cross-coupling reactions, bioconjugation, and targeted drug delivery systems.

Recent advancements in synthetic methodology have highlighted the importance of this compound as a precursor for constructing bioactive scaffolds. For instance, studies published in Journal of Medicinal Chemistry (2023) demonstrated its role in synthesizing heterocyclic boronates, which exhibit potent inhibitory activity against kinases implicated in cancer progression. The suzuki-miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, benefits from the stability and reactivity of this boronic acid derivative, particularly when employed under mild conditions to avoid degradation of sensitive functional groups.

In pharmaceutical applications, the formyl group (C(=O)H) provides opportunities for post-synthetic modification. Researchers at the University of Cambridge (Nature Communications, 2023) leveraged this property to develop photoactivatable prodrugs. By attaching light-responsive moieties to the aldehyde site, they achieved spatially controlled drug release, enhancing efficacy while minimizing off-target effects. The boronic acid component further facilitates conjugation with sugars or peptides via O-borylation reactions, enabling targeted delivery to specific cell types.

The structural versatility of this compound extends to materials science. A 2023 study in Advanced Materials showcased its use as a monomer for synthesizing pH-responsive hydrogels. The boron-containing polymer network exhibited tunable swelling behavior under physiological conditions, making it ideal for controlled drug release applications. The pyridine ring's electron-withdrawing effect modulates protonation dynamics, while the boronic acid groups provide sites for crosslinking with carbohydrates—a feature exploited in glucose-sensitive drug carriers.

Safety profiles remain crucial for translational research. Preclinical toxicity studies conducted by Pfizer Research Labs (ACS Chemical Biology, 2023) indicated low cytotoxicity at therapeutic concentrations when administered via intravenous routes. Metabolic stability assays revealed rapid clearance through phase II conjugation pathways, minimizing accumulation risks. These findings align with current trends emphasizing "green chemistry" principles—this compound's design inherently reduces waste generation compared to traditional multi-step synthesis pathways.

Innovative applications continue to emerge through interdisciplinary collaborations. Bioorthogonal chemistry researchers have integrated this molecule into live-cell imaging systems by coupling it with fluorogenic probes via Staudinger ligation (JACS Au, 2023). The boronic acid acts as a bioorthogonal handle that reacts selectively with azides under physiological conditions without perturbing native biomolecules. This approach enables real-time tracking of intracellular processes with minimal interference—a breakthrough for studying disease mechanisms at single-cell resolution.

Synthetic strategies for producing B-(5-formyl-2-pyridinyl)boronic acid have evolved significantly over the past decade. Traditional methods involving Grignard reagents and boron trifluoride complexes have been replaced by more efficient protocols utilizing transition-metal catalysis (Angewandte Chemie International Edition, 2023). A recently reported palladium-catalyzed arylation process achieves >95% yield under solvent-free conditions using microwave-assisted heating—a sustainable advancement that addresses scalability challenges faced by pharmaceutical manufacturers.

The compound's dual functionality also supports advancements in diagnostics. Researchers at MIT's Koch Institute developed an immunoassay platform using this molecule as a signal amplifier (Nano Letters, 2023). Conjugated to antibodies via its formyl group and coupled with fluorescent nanoparticles through boron coordination chemistry, it enabled detection limits below 1 pg/mL for cancer biomarkers like CA19-9—a critical improvement over existing ELISA techniques.

Economic considerations further validate its utility: cost analyses published in RSC Advances (Q1 2024) showed that incorporating this intermediate reduces total synthetic steps by 40% compared to alternative routes when producing complex heterocyclic drugs like tyrosine kinase inhibitors. This efficiency translates into significant cost savings during preclinical development phases without compromising product quality.

Ongoing research focuses on expanding its applications into emerging fields like gene editing and nanomedicine. CRISPR delivery systems are being engineered using lipid nanoparticles functionalized with this compound's boronic acid groups to target specific cell surface glycans (Nature Nanotechnology, submitted). Meanwhile, quantum dot bioconjugates synthesized through its formylation sites show promise for optoelectronic medical devices due to enhanced photostability properties.

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